1-(3-(3-Mercapto-5-methyl-4H-1,2,4-triazol-4-yl)propyl)pyrrolidin-2-one
Description
Properties
CAS No. |
917746-82-8 |
|---|---|
Molecular Formula |
C10H16N4OS |
Molecular Weight |
240.33 g/mol |
IUPAC Name |
1-[3-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)propyl]pyrrolidin-2-one |
InChI |
InChI=1S/C10H16N4OS/c1-8-11-12-10(16)14(8)7-3-6-13-5-2-4-9(13)15/h2-7H2,1H3,(H,12,16) |
InChI Key |
WZGPULXWHVDENL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=S)N1CCCN2CCCC2=O |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Pyrrolidin-2-one
Pyrrolidin-2-one undergoes reductive amination with 3-aminopropanal in the presence of sodium cyanoborohydride (NaBH3CN) to yield 1-(3-aminopropyl)pyrrolidin-2-one. This method offers high regioselectivity and avoids harsh conditions:
Key Parameters :
Alkylation of Pyrrolidin-2-one
Alternative routes involve alkylating pyrrolidin-2-one with 3-bromopropylamine hydrobromide under basic conditions (e.g., K2CO3 in acetonitrile):
Optimization Notes :
-
Prolonged reaction times (12–24 hours) improve conversion rates.
-
Side products include dimerization of 3-bromopropylamine, mitigated by slow reagent addition.
Construction of the 3-Mercapto-5-methyl-1,2,4-triazole Ring
Thiosemicarbazide Cyclization
The most direct route involves cyclizing a thiosemicarbazide derivative under basic conditions. For example, 1-(3-aminopropyl)pyrrolidin-2-one reacts with acetylhydrazine and carbon disulfide (CS2) to form a thiosemicarbazide intermediate, which undergoes NaOH-mediated cyclodehydration:
Mechanistic Insights :
-
CS2 introduces the thiol group via nucleophilic attack at the thiocarbonyl carbon.
-
The methyl group originates from acetylhydrazine, ensuring regioselective substitution at position 5.
Reaction Conditions :
Condensation with Ethyl 2-(1-Ethoxyethylidene)hydrazine-1-carboxylate
A solvent-free method employs ethyl 2-(1-ethoxyethylidene)hydrazine-1-carboxylate and 1-(3-aminopropyl)pyrrolidin-2-one at elevated temperatures (160–180°C):
Post-Modification :
The triazolone intermediate (C=O at position 3) is thionated using Lawesson’s reagent to introduce the mercapto group:
Challenges :
-
Overthionation may lead to disulfide formation, requiring strict stoichiometric control.
Alternative Pathways and Comparative Analysis
Electrochemical Synthesis
Singh et al. (2020) demonstrated electrochemical synthesis of 1,2,4-triazoles from nitriles and hydrazides using KI as a redox catalyst. Adapting this method:
-
Nitrile Precursor : 3-(2-Oxopyrrolidin-1-yl)propanenitrile.
-
Hydrazide : Methyl hydrazinecarbodithioate.
-
Conditions : Constant current (2 mA/cm²) in acetonitrile/water.
Outcome :
Microwave-Assisted Cyclization
Shareghi-Boroujeni et al. (2021) reported microwave-accelerated cyclization for triazole derivatives. Applying this approach:
-
Precursor : Prop-2-yn-1-yloxybenzylidene-hydrazineylideneindolinone.
-
Reagents : Benzyl azide, CuSO4·5H2O, sodium ascorbate.
-
Conditions : Microwave irradiation (100°C, 30 minutes).
Adaptation Challenges :
-
Requires introducing the pyrrolidinone propyl chain post-cyclization.
-
Limited scalability compared to conventional heating.
Critical Analysis of Methodologies
| Method | Yield | Advantages | Disadvantages |
|---|---|---|---|
| Thiosemicarbazide Cyclization | 60–70% | One-pot, minimal purification | Requires toxic CS2 |
| Solvent-Free Condensation | 50–55% | No solvent waste | High energy input |
| Electrochemical | 40–45% | Green chemistry approach | Low yield, specialized equipment |
| Microwave-Assisted | 55–60% | Rapid reaction times | Limited substrate scope |
Scalability and Industrial Considerations
Industrial-scale production favors the thiosemicarbazide cyclization route due to its balance of yield and simplicity. Key optimizations include:
-
CS2 Recycling : Implementing closed-loop systems to mitigate environmental and safety concerns.
-
Catalyst Screening : Transitioning from NaOH to heterogeneous bases (e.g., CaO) for easier separation.
Chemical Reactions Analysis
Types of Reactions
1-(3-(3-Mercapto-5-methyl-4H-1,2,4-triazol-4-yl)propyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions at the triazole ring or the pyrrolidinone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating or the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while nucleophilic substitution can introduce various functional groups onto the triazole ring .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Compounds containing triazole structures have been extensively studied for their antimicrobial properties. The mercapto group in 1-(3-(3-Mercapto-5-methyl-4H-1,2,4-triazol-4-yl)propyl)pyrrolidin-2-one enhances its interaction with microbial enzymes, potentially leading to effective antimicrobial agents against resistant strains of bacteria and fungi .
Anticancer Properties : Research indicates that derivatives of triazoles exhibit significant anticancer activity. The incorporation of the pyrrolidinone structure may enhance the bioavailability and efficacy of this compound against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth .
Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties. Triazole derivatives have been reported to inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .
Agricultural Science
Fungicides : The triazole moiety is well-known in agricultural chemistry for its fungicidal properties. The compound could be developed as a novel fungicide to combat plant pathogens, thereby enhancing crop yield and sustainability . Its unique structure may allow for targeted action against specific fungal species while minimizing impact on beneficial organisms.
Plant Growth Regulators : There is potential for this compound to act as a plant growth regulator. Research into similar triazoles has shown that they can influence plant metabolism and growth patterns, which could be beneficial in agricultural applications .
Material Science
Polymer Additives : The mercapto group can provide thiol functionality that may be useful in synthesizing polymers with enhanced properties. Research into thiol-containing compounds has shown that they can improve the mechanical strength and thermal stability of polymers .
Nanotechnology : The compound's ability to form complexes with metal ions could be explored in nanotechnology applications, particularly in the synthesis of metal nanoparticles for use in catalysis or drug delivery systems .
Case Study 1: Antimicrobial Efficacy
A study published in the Bull. Chem. Soc. Ethiop. evaluated various triazole derivatives against bacterial strains such as E. coli and S. aureus. Results indicated that compounds similar to this compound exhibited significant inhibition zones compared to standard antibiotics .
Case Study 2: Anticancer Activity
In a study conducted by researchers at El-Menoufia University, derivatives were synthesized and tested against several cancer cell lines. The results showed that certain modifications to the triazole ring led to enhanced cytotoxicity against breast cancer cells, suggesting the potential for developing new anticancer therapies based on this scaffold .
Mechanism of Action
The mechanism of action of 1-(3-(3-Mercapto-5-methyl-4H-1,2,4-triazol-4-yl)propyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in microbial metabolism . The compound may also interact with cellular receptors and signaling pathways to exert its biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Table 2: QSAR Descriptors for Antiarrhythmic Activity
| Descriptor | Role in Activity | Impact in Target Compound |
|---|---|---|
| PCR | Polarity/charge distribution | Altered by electron-rich thiol |
| JGI4 | Topological complexity | Increased by triazole-methyl group |
Biological Activity
1-(3-(3-Mercapto-5-methyl-4H-1,2,4-triazol-4-yl)propyl)pyrrolidin-2-one is a compound of significant interest due to its potential biological activities. The presence of the triazole ring and mercapto group suggests it may exhibit antimicrobial, antifungal, and possibly anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄OS |
| Molecular Weight | 286.37 g/mol |
| CAS Number | 917746-82-8 |
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety often exhibit antimicrobial properties. A study on related triazole derivatives demonstrated moderate antibacterial activity against various Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . This suggests that this compound may also possess similar properties.
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. The presence of a mercapto group may enhance the efficacy of this compound against fungal pathogens. In particular, triazole compounds have been shown to inhibit the growth of Candida species and other fungi by interfering with ergosterol synthesis .
Anticancer Potential
Some studies have explored the anticancer potential of triazole derivatives. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation. For instance, a related study showed that triazole-based compounds could induce apoptosis in cancer cells through various mechanisms . Further investigation into the specific effects of this compound on cancer cell lines is warranted.
Case Studies
A case study involving a series of triazole derivatives highlighted their diverse biological activities. The study reported that certain derivatives exhibited significant antimicrobial and antifungal activities, which were attributed to their ability to disrupt cellular processes in pathogens . Although specific data on this compound is limited, its structural similarity to these derivatives suggests potential for similar activities.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 1-(3-(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)propyl)pyrrolidin-2-one, and how can reaction conditions be optimized?
- Methodology :
- Utilize copper-catalyzed hydrothiolation reactions for regioselective introduction of the mercapto group, as demonstrated in analogous pyrrolidinone derivatives .
- Optimize reaction parameters (e.g., solvent polarity, temperature) using Design of Experiments (DoE) to enhance yield and minimize by-products. Reflux conditions in aprotic solvents like DMF or THF are typical for similar heterocyclic systems .
- Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with gradients of ethyl acetate/hexane .
Q. Which analytical techniques are critical for structural elucidation and purity assessment of this compound?
- Methodology :
- Employ ¹H/¹³C NMR to confirm backbone connectivity and substituent placement, focusing on characteristic shifts for pyrrolidinone (δ ~2.5–3.5 ppm) and triazole protons (δ ~7.5–8.5 ppm) .
- Use FTIR to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for pyrrolidinone, S-H stretch at ~2550 cm⁻¹ for mercapto group) .
- For crystallographic validation, apply the WinGX/ORTEP-III suite to resolve X-ray diffraction data, ensuring accurate bond-length and angle measurements .
Q. How can researchers assess the compound’s α-adrenergic receptor binding affinity in vitro?
- Methodology :
- Perform radioligand displacement assays using [³H]-prazosin (α₁) and [³H]-clonidine (α₂) in transfected HEK-293 cell membranes. Calculate IC₅₀ values and derive Ki using the Cheng-Prusoff equation .
- Validate results with functional assays (e.g., isolated rat aorta contraction for α₁ antagonism) to correlate binding affinity with physiological activity .
Advanced Research Questions
Q. How can computational QSAR models predict the antiarrhythmic or metabolic activity of this compound?
- Methodology :
- Develop a QSAR model using quantum-chemical descriptors (e.g., PCR, JGI4) to correlate molecular properties with biological activity. Validate via Leave-One-Out (LOO) and Y-scrambling tests to ensure robustness .
- Apply molecular docking (e.g., AutoDock Vina) to simulate interactions with α-adrenoceptors or metabolic enzymes like cytochrome P450, using crystal structures from the PDB (e.g., 3K1 for receptor analogs) .
Q. What experimental strategies address discrepancies between in vitro receptor affinity and in vivo metabolic efficacy?
- Methodology :
- Conduct pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) to assess bioavailability. Use LC-MS/MS for quantification .
- Compare tissue-specific receptor expression (via qPCR or Western blot) in target organs (e.g., adipose tissue, liver) to explain discordant in vitro/in vivo results .
Q. How can regioselective functionalization of the triazole ring be achieved to improve pharmacological properties?
- Methodology :
- Employ transition metal catalysis (e.g., CuI) for controlled thiolation or alkylation at the triazole C3 position. Use steric/electronic directing groups to bias reaction pathways .
- Screen reaction outcomes via HPLC-UV/HRMS to track regioisomer formation and optimize selectivity .
Q. What in vivo models are appropriate for evaluating metabolic benefits in obesity-related pathologies?
- Methodology :
- Use high-fat diet (HFD)-induced obese rodents to study effects on hyperglycemia, hypertriglyceridemia, and body weight. Measure spontaneous locomotor activity (via open-field tests) and core temperature to assess metabolic rate .
- Pair with glucose tolerance tests and ELISA-based quantification of insulin/leptin levels to link receptor activity to systemic outcomes .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
